molecular formula C22H20N4O3S B2835280 N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide CAS No. 373610-45-8

N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide

Cat. No. B2835280
CAS RN: 373610-45-8
M. Wt: 420.49
InChI Key: RHWOWSIQVTYOKM-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Compounds with structures related to N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide have been synthesized and evaluated for antitumor activity. For example, a study on benzothiazole derivatives, which share a similar heterocyclic component with the query compound, showed considerable anticancer activity against certain cancer cell lines, indicating the potential use of such compounds in cancer treatment (Yurttaş et al., 2015).

Antimicrobial and Antifungal Applications

Similar compounds have been synthesized with antimicrobial properties, suggesting a potential application in treating bacterial and fungal infections. For instance, novel thiazole and pyridone derivatives incorporating a sulfonamide moiety have shown promising antimicrobial and antifungal activities, which could be relevant for the development of new antimicrobial agents (Darwish et al., 2014).

Anti-inflammatory Applications

In the realm of anti-inflammatory research, certain derivatives structurally related to the compound have been evaluated for their potential as anti-inflammatory and analgesic agents. The synthesis of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles and their evaluation for anti-inflammatory and analgesic activity highlight the therapeutic potential of such molecules in treating inflammation and pain (Shkair et al., 2016).

properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14(27)25-18-7-5-17(6-8-18)24-12-16(11-23)22-26-19(13-30-22)15-4-9-20(28-2)21(10-15)29-3/h4-10,12-13,24H,1-3H3,(H,25,27)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWOWSIQVTYOKM-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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